Rel-(1R,3R)-3-fluorocyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,3R)-3-fluorocyclohexan-1-ol is a chiral fluorinated alcohol with the molecular formula C6H11FO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-fluorocyclohexan-1-ol typically involves the fluorination of cyclohexanol derivatives. One common method is the diastereoselective reduction of 3-fluorocyclohexanone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or catalysts to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. These processes are optimized for high yield and purity, with careful control of reaction parameters to maintain the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,3R)-3-fluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorocyclohexanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of 3-fluorocyclohexanone back to this compound can be achieved using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride, leading to the formation of 3-fluorocyclohexyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, tosyl chloride.
Major Products
Oxidation: 3-fluorocyclohexanone.
Reduction: this compound.
Substitution: Various 3-fluorocyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,3R)-3-fluorocyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of Rel-(1R,3R)-3-fluorocyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction. The stereochemistry of the compound plays a crucial role in its mechanism of action, as the spatial arrangement of atoms affects its binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(1R,3R)-3-methylcyclohexan-1-ol: A similar compound with a methyl group instead of a fluorine atom.
Rel-(1R,3R)-3-chlorocyclohexan-1-ol: A chlorinated analog with different chemical properties.
Rel-(1R,3R)-3-aminocyclohexan-1-ol: An amino-substituted derivative with distinct biological activities.
Uniqueness
Rel-(1R,3R)-3-fluorocyclohexan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications, particularly in medicinal chemistry.
Eigenschaften
Molekularformel |
C6H11FO |
---|---|
Molekulargewicht |
118.15 g/mol |
IUPAC-Name |
(1R,3R)-3-fluorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11FO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
XVHYGZFXBBUDTA-PHDIDXHHSA-N |
Isomerische SMILES |
C1C[C@H](C[C@@H](C1)F)O |
Kanonische SMILES |
C1CC(CC(C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.